

Spectroscopic Profile of 2-[2-(Dimethylamino)ethoxy]ethanol: A Technical Guide

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Compound of Interest

Compound Name: 2-(2-Dimethylamino-ethylamino)-ethanol

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-[2-(Dimethylamino)ethoxy]ethanol (CAS No. 1704-62-7), a compound of interest in various chemical and pharmaceutical applications. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols to aid in the replication and verification of these findings.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for 2-[2-(Dimethylamino)ethoxy]ethanol, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR (Proton NMR) Data

Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not publicly available	-	-	-
Data not publicly available	-	-	-
Data not publicly available	-	-	-
Data not publicly available	-	-	-
Data not publicly available	-	-	-

^{13}C NMR (Carbon-13 NMR) Data

Carbon-13 NMR spectroscopy provides information on the different carbon environments within a molecule.[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
Data not publicly available	$\text{N}(\text{CH}_3)_2$
Data not publicly available	$\text{N}-\text{CH}_2$
Data not publicly available	$\text{O}-\text{CH}_2$
Data not publicly available	$\text{O}-\text{CH}_2$
Data not publicly available	$\text{HO}-\text{CH}_2$

Note: While the existence of NMR data is confirmed in databases, specific, publicly available peak lists with chemical shifts, multiplicities, and coupling constants are not readily found. The

assignments provided are based on the known chemical structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This technique is useful for identifying the functional groups present in a compound.

Wavenumber (cm ⁻¹)	Intensity	Assignment
Broad, ~3400	Strong	O-H stretch (alcohol)
~2950-2800	Strong	C-H stretch (alkane)
~1100	Strong	C-O stretch (ether and alcohol)
~1050	Strong	C-N stretch (amine)

Note: The IR data presented is a prediction based on characteristic functional group absorption regions. While the availability of Near-IR spectra is mentioned in some databases, a detailed peak table for the mid-IR region is not publicly accessible.[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound. The availability of GC-MS data for this compound has been noted.[1]

m/z Ratio	Relative Intensity (%)	Possible Fragment
133	Data not publicly available	[M] ⁺ (Molecular Ion)
Data not publicly available	100	Base Peak
Data not publicly available	-	-
Data not publicly available	-	-

Note: A detailed mass spectrum with a complete list of fragments and their relative intensities is not publicly available.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited. These protocols are generalized for the analysis of a liquid organic compound like 2-[2-(Dimethylamino)ethoxy]ethanol.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra.

Materials:

- 2-[2-(Dimethylamino)ethoxy]ethanol sample
- Deuterated chloroform (CDCl_3) or other suitable deuterated solvent
- NMR tube (5 mm diameter)
- Pipette and vial
- Vortex mixer

Procedure:

- Sample Preparation: Accurately weigh approximately 10-20 mg of the 2-[2-(Dimethylamino)ethoxy]ethanol sample into a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the vial.
- Gently vortex the vial to ensure the sample is completely dissolved.
- Using a pipette, transfer the solution into a clean 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.
- Cap the NMR tube securely.

- Instrument Setup: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.
- Data Acquisition for ^1H NMR:
 - Set the appropriate spectral width and acquisition time.
 - Apply a standard 90° pulse sequence.
 - Collect a suitable number of scans to achieve a good signal-to-noise ratio.
- Data Acquisition for ^{13}C NMR:
 - Switch the spectrometer to the ^{13}C frequency.
 - Use a proton-decoupled pulse sequence.
 - Due to the lower natural abundance of ^{13}C , a larger number of scans and a longer acquisition time will be necessary compared to ^1H NMR.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum.
 - Analyze the multiplicities and coupling constants in the ^1H NMR spectrum.
 - Identify the chemical shifts of the carbon signals in the ^{13}C NMR spectrum.

Infrared (IR) Spectroscopy Protocol

Objective: To obtain the infrared spectrum of the neat liquid sample.

Materials:

- 2-[2-(Dimethylamino)ethoxy]ethanol sample
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Pipette
- Solvent for cleaning (e.g., isopropanol or acetone)
- Lint-free wipes

Procedure:

- Instrument Preparation: Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe soaked in isopropanol or acetone and allow it to dry completely.
- Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).
- Sample Application: Using a pipette, place a single drop of the 2-[2-(Dimethylamino)ethoxy]ethanol sample onto the center of the ATR crystal, ensuring the crystal is fully covered.
- Data Acquisition:
 - Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The typical spectral range is 4000-400 cm⁻¹.
- Data Processing and Analysis:
 - The software will automatically perform the background subtraction.

- Identify the wavenumbers of the major absorption bands.
- Correlate the observed absorption bands with known functional group frequencies to confirm the structure of the compound.
- Cleaning: After the measurement, carefully clean the ATR crystal with a lint-free wipe soaked in an appropriate solvent to remove all traces of the sample.

Mass Spectrometry (MS) Protocol

Objective: To determine the molecular weight and fragmentation pattern of the compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

- 2-[2-(Dimethylamino)ethoxy]ethanol sample
- Volatile solvent for dilution (e.g., dichloromethane or methanol)
- GC-MS instrument equipped with a suitable capillary column (e.g., a non-polar or mid-polar column)
- Autosampler vials with caps
- Micropipette

Procedure:

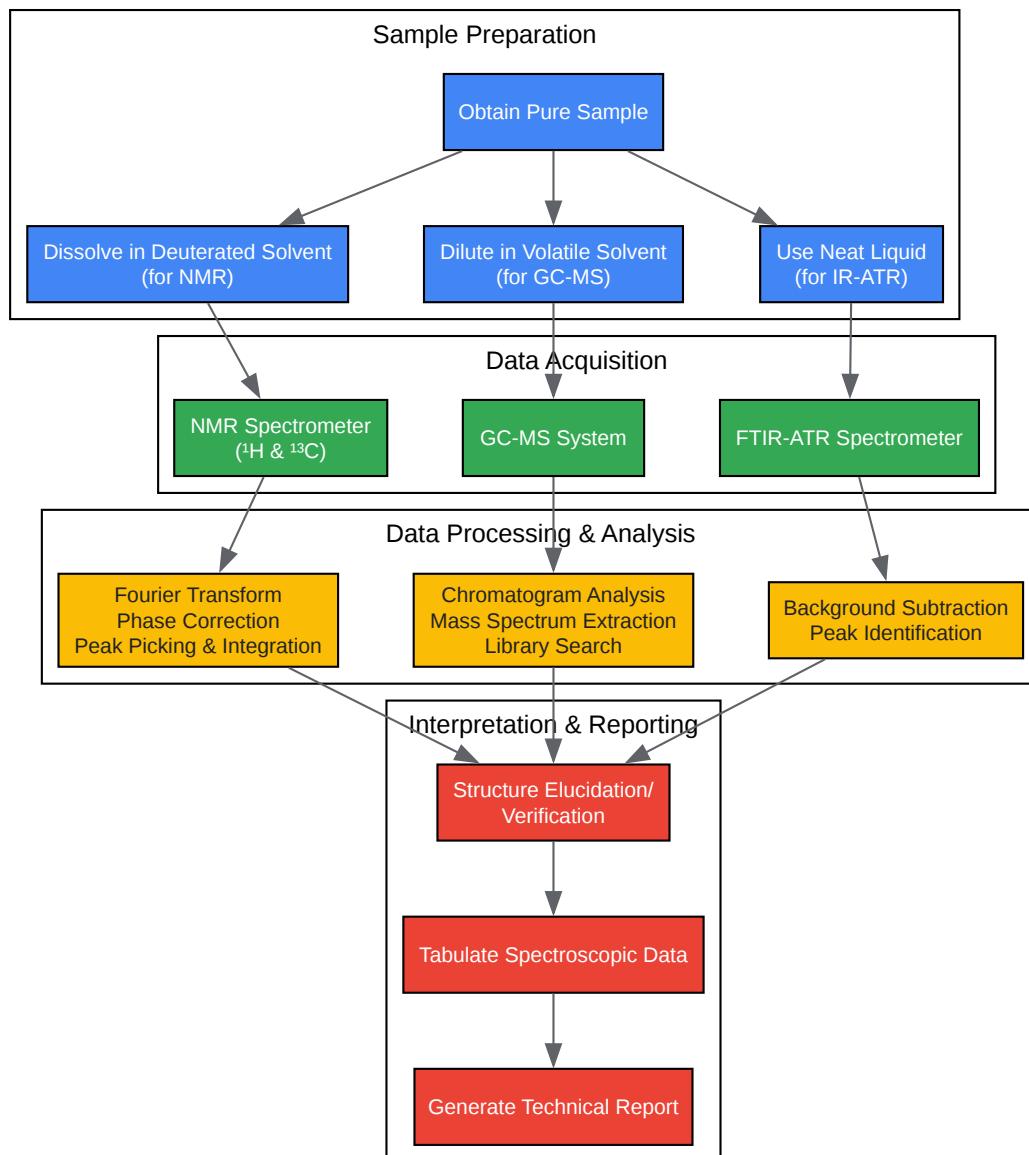
- Sample Preparation: Prepare a dilute solution of the 2-[2-(Dimethylamino)ethoxy]ethanol sample (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or methanol. Transfer the solution to an autosampler vial.
- GC-MS Instrument Setup:
 - Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C). Use a split or splitless injection mode as appropriate for the sample concentration.

- GC Oven Program: Set an appropriate temperature program to separate the analyte from any impurities. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
- Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate.
- Mass Spectrometer:
 - Set the ion source temperature (e.g., 230 °C) and the quadrupole temperature (e.g., 150 °C).
 - Use electron ionization (EI) at a standard energy of 70 eV.
 - Set the mass scan range to cover the expected molecular weight and fragment ions (e.g., m/z 35-300).
- Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC-MS system. The data acquisition will be initiated by the instrument software.
- Data Analysis:
 - Examine the total ion chromatogram (TIC) to identify the peak corresponding to 2-[2-(Dimethylamino)ethoxy]ethanol.
 - Extract the mass spectrum for this peak.
 - Identify the molecular ion peak ([M]⁺) to confirm the molecular weight of the compound.
 - Analyze the fragmentation pattern by identifying the major fragment ions and their relative intensities. Compare the obtained spectrum with a reference library (e.g., NIST) if available.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis

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Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

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References

- 1. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
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